2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Overview
Description
2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that features a morpholine ring and a pyrimidine ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines in the presence of catalysts like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron(II)-complex.
Cyclization: The cyclopentane ring is then fused to the pyrimidine ring through a cyclization reaction, which may involve the use of strong acids or bases as catalysts.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the intermediate compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, particularly as an inhibitor of specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition, signal transduction pathways, and cellular metabolism.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt key cellular pathways, leading to effects such as reduced cell proliferation or altered metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: These compounds have a similar pyrimidine core but with a thiophene ring instead of a cyclopentane ring.
Pyrazolopyridine Derivatives: These compounds feature a pyridine ring fused to a pyrazole ring, offering different chemical properties and biological activities.
Isoxazolepyridine Derivatives: These compounds have an isoxazole ring fused to a pyridine ring, which can also exhibit unique biological activities.
Uniqueness
2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to its specific combination of a morpholine ring, a pyrimidine ring, and a cyclopentane ring. This unique structure allows it to interact with molecular targets in ways that similar compounds may not, potentially leading to distinct biological activities and applications.
Properties
IUPAC Name |
2,6-dimethyl-4-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-9-7-17(8-10(2)18-9)14-15-11(3)12-5-4-6-13(12)16-14/h9-10H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXARHUNJPVNGJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=C3CCCC3=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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